molecular formula C18H20O3 B093580 12-Oxo-E2 CAS No. 16143-51-4

12-Oxo-E2

Cat. No.: B093580
CAS No.: 16143-51-4
M. Wt: 284.3 g/mol
InChI Key: UFZJCFGLLBQULK-VKZRIFJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,17-Dione steroids, such as androst-4-ene-3,17-dione (4-AD) and androsta-1,4-diene-3,17-dione (ADD), are critical intermediates in steroid hormone biosynthesis and microbial degradation pathways . These compounds are characterized by ketone groups at positions 3 and 17 of the steroid nucleus (Figure 1). They serve as precursors for synthesizing pharmaceutical agents like testosterone, cortisol, and contraceptives.

The enzyme 3,17β-hydroxysteroid dehydrogenase (3,17β-HSD) plays a pivotal role in interconverting hydroxyl and ketone groups at these positions, enabling microbial metabolism of steroids in organisms like Comamonas testosteroni . Genetic studies reveal that the expression of the 3,17β-HSD gene is regulated by transcriptional repressors (e.g., TetR and LuxR proteins), which bind to conserved DNA sequences upstream of the gene . Mutant strains of C. testosteroni with disrupted TetR regulation exhibit enhanced 3,17β-HSD activity, making them valuable for biodegrading environmental steroid pollutants .

Properties

CAS No.

16143-51-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one

InChI

InChI=1S/C18H20O3/c1-18-15(6-7-16(18)20)13-4-2-10-8-11(19)3-5-12(10)14(13)9-17(18)21/h3,5,8-9,13,15-16,19-20H,2,4,6-7H2,1H3/t13-,15+,16+,18+/m1/s1

InChI Key

UFZJCFGLLBQULK-VKZRIFJHSA-N

SMILES

CC12C(CCC1O)C3CCC4=C(C3=CC2=O)C=CC(=C4)O

Isomeric SMILES

C[C@]12[C@@H](CC[C@@H]1O)[C@@H]3CCC4=C(C3=CC2=O)C=CC(=C4)O

Canonical SMILES

CC12C(CCC1O)C3CCC4=C(C3=CC2=O)C=CC(=C4)O

Synonyms

12-oxo-9(11)-dehydroestradiol
12-oxo-E2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17 involves multiple steps, typically starting from simpler steroid precursors. The process often includes hydroxylation, methylation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound is usually carried out through large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,17 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.

    Reduction: Reduction reactions can convert ketones back to alcohols using reagents such as sodium borohydride.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study steroid synthesis and reactions. It helps in understanding the behavior of complex organic molecules under various conditions.

Biology

In biological research, 3,17 is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies for treating conditions like inflammation and hormonal imbalances.

Industry

In the industrial sector, this compound is used in the synthesis of other complex steroids and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,17 involves its interaction with specific molecular targets in the body. It binds to steroid receptors, influencing gene expression and cellular activity. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs

3,17-Dione steroids share structural similarities with other steroid derivatives but differ in functional groups and biological roles (Table 1):

Compound Structure Key Features Applications
4-AD Androst-4-ene-3,17-dione Saturated A-ring; precursor for testosterone synthesis Pharmaceutical intermediates
ADD Androsta-1,4-diene-3,17-dione 1,4-diene system; resistant to further microbial degradation Antibiotic synthesis
Testosterone 17β-hydroxyandrost-4-en-3-one Active hormone with a hydroxyl group at C17 Hormone replacement therapy
Progesterone Pregn-4-ene-3,20-dione 20-ketone group; lacks C17 ketone Reproductive health
3-dPC (USP related) Not disclosed Pharmaceutical impurity; structurally distinct Quality control in drug manufacturing

Table 1 : Structural and functional comparison of 3,17-dione steroids and related compounds.

Functional Analogs in Microbial Pathways

  • 3α-HSD vs. 3,17β-HSD : While 3,17β-HSD targets both C3 and C17 positions, 3α-HSD (e.g., in Pseudomonas) specifically oxidizes 3α-hydroxyl groups, limiting its substrate range .
  • 17β-HSD (Human) : Human isoforms catalyze similar reactions but are involved in hormone activation rather than environmental degradation .

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